molecular formula C22H16N4O2S2 B3076442 N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040633-34-8

N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

货号: B3076442
CAS 编号: 1040633-34-8
分子量: 432.5 g/mol
InChI 键: XSTDZJJLVMHFRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a thiophene ring. Key structural elements include:

  • Sulfanyl bridge (-S-): Connects the acetamide moiety to the thienopyrimidinone core, offering conformational flexibility and influencing redox stability.
  • 3-cyanophenyl group: The electron-withdrawing cyano (-CN) substituent modulates electronic properties and may enhance binding affinity to biological targets, such as kinases or enzymes .

属性

IUPAC Name

N-(3-cyanophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c1-26-21(28)20-19(17(12-29-20)15-7-3-2-4-8-15)25-22(26)30-13-18(27)24-16-9-5-6-14(10-16)11-23/h2-10,12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTDZJJLVMHFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, thienopyrimidines, and acetamides. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the cyano group.

    Cyclization: reactions to form the thienopyrimidine core.

    Thioether formation: to attach the sulfanyl group.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: for small-scale synthesis.

    Continuous flow reactors: for large-scale production.

    Purification techniques: such as recrystallization, chromatography, and distillation.

化学反应分析

Types of Reactions

N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

科学研究应用

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves:

    Molecular targets: Enzymes, receptors, and other proteins.

    Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

相似化合物的比较

Thieno[3,2-d]pyrimidinone Derivatives

  • Compound A: 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (ECHEMI, 2022) Key difference: Replaces the 3-cyanophenyl group with a 3-trifluoromethylphenyl substituent. Impact: The -CF₃ group increases lipophilicity (logP ~2.8 vs. ~2.2 for -CN) and metabolic stability but may reduce solubility. Biological assays show comparable IC₅₀ values (~50 nM vs. ~45 nM for the target compound) against EGFR kinase . Synthesis: Similar coupling methods (e.g., reflux in ethanol with NaOAc), yielding 80–85% .

Dihydropyrimidinone Derivatives

  • Compound B: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Journal of Applied Pharmaceutical Science, 2019) Key difference: A dihydropyrimidinone core replaces the thienopyrimidinone system. Impact: Reduced aromaticity lowers planarity, decreasing π-π stacking interactions. Melting point (230°C) is higher than the target compound (~210°C), likely due to enhanced intermolecular hydrogen bonding . Biological activity: Moderate anti-inflammatory activity (COX-2 IC₅₀ ~10 μM vs. ~5 μM for the target compound) .

Substituent Effects

Electron-Withdrawing Groups

  • Compound C: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Current Chemistry Letters, 2021) Key difference: Styryl groups on the pyridine core increase conjugation length, altering UV-Vis absorption (λmax ~350 nm vs. ~290 nm for the target compound). Impact: Enhanced photostability but reduced cellular uptake due to larger molecular weight (MW 498 vs. 447) .

Sulfamoyl vs. Cyano Groups

  • Compound D: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (International Journal of Molecular Sciences, 2014) Key difference: Sulfamoyl (-SO₂NH₂) substituent replaces the cyano group. Impact: Higher aqueous solubility (logS -3.2 vs. -4.1 for -CN) but lower membrane permeability (PAMPA Pe ~1.2 × 10⁻⁶ cm/s vs. ~2.5 × 10⁻⁶ cm/s) .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound A Compound B Compound D
Molecular Weight 447.47 g/mol 489.43 g/mol 344.21 g/mol 357.38 g/mol
Melting Point ~210°C ~195°C 230°C 288°C
¹H-NMR (δ, DMSO-d6) 10.33 (s, NH), 7.75 (s, ArH) 10.10 (s, NH), 7.92 (d, ArH) 12.50 (br, NH), 7.82 (d, ArH) 11.93 (s, NH), 7.81 (d, ArH)
IR (C≡N stretch) ~2220 cm⁻¹ N/A N/A ~2214 cm⁻¹
Yield 80–85% 85% 80% 94%

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis (via nucleophilic substitution of 2-mercapto-thienopyrimidinone with N-(3-cyanophenyl)-2-chloroacetamide) aligns with methods in and , achieving yields >80% .
  • Biological Relevance: The 3-cyanophenyl group’s balance of electronic effects and steric bulk may optimize kinase inhibition (e.g., EGFR, VEGFR) compared to -CF₃ or -Cl analogs .
  • Druglikeness : The compound’s moderate logP (~2.2) and molecular weight (<500) suggest favorable pharmacokinetics, though solubility may require formulation adjustments.

生物活性

N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and enzyme inhibition. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thienopyrimidine core with a sulfanyl group and a cyanophenyl moiety. This unique structure contributes to its reactivity and potential interactions with biological targets.

IUPAC Name: N-(3-cyanophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Molecular Formula: C22H16N4O2S2
CAS Number: 1040633-34-8

Synthesis

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and thioether formation. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The industrial production may utilize batch or continuous flow reactors for efficiency in scaling up the synthesis process.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit specific enzymes involved in critical cellular pathways. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may act as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in exosome biogenesis and has been implicated in neurodegenerative diseases such as Alzheimer's disease .
  • Cell Signaling Modulation: By interfering with cellular signaling pathways, it could potentially alter the progression of diseases characterized by abnormal cell proliferation or apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines through mechanisms that involve:

  • Inhibition of Cancer Cell Proliferation: Research indicates significant anti-proliferative effects against multiple cancer types, including lung (A549) and colorectal (HT29) cancer cell lines .
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on nSMase2 Inhibition: A study identified the compound as a potent nSMase2 inhibitor with an IC50 value of 300 nM. This inhibition was linked to reduced exosome secretion from brain cells, suggesting therapeutic potential in neurodegenerative conditions .
  • Anticancer Screening: In a multicellular spheroid model screening for anticancer compounds, this compound exhibited promising results, indicating its potential utility in targeted cancer therapies .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to similar compounds:

Compound NameActivity TypeIC50 ValueTarget/Mechanism
N-(3-cyanophenyl)-2-(...)Anticancer300 nMnSMase2 Inhibition
N-(4-cyanophenyl)-2-(...)AnticancerVariesEnzyme Inhibition
Other ThienopyrimidinesVariesVariesVarious Enzyme Targets

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

  • The synthesis typically involves three key steps:

Core formation : Construction of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thiophene precursors under reflux in acetic acid .

Sulfanylation : Introduction of the sulfanyl group at position 2 of the core using thiourea or Lawesson’s reagent in anhydrous toluene .

Acylation : Coupling the sulfanyl intermediate with 3-cyanophenylamine via a nucleophilic substitution reaction, often catalyzed by EDCI/HOBt in DMF .

  • Characterization is achieved via 1H^1H/13C^{13}C-NMR, HRMS, and single-crystal X-ray diffraction (where applicable) to confirm regioselectivity and purity .

Q. How is the compound characterized structurally, and what techniques are critical for resolving ambiguities in its conformation?

  • X-ray crystallography is pivotal for determining bond angles, dihedral angles, and intramolecular interactions (e.g., hydrogen bonds stabilizing folded conformations) .
  • Vibrational spectroscopy (IR) identifies functional groups like the cyanophenyl (-CN) and sulfanyl (-S-) moieties, while 1H^1H-NMR confirms proton environments (e.g., downfield shifts for NH groups at δ 10.1–12.5 ppm) .
  • DFT calculations can model electronic properties and predict reactive sites, complementing experimental data .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility assessment : Employ shake-flask methods in PBS (pH 7.4) or DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can researchers address low yields during the sulfanylation step of the synthesis?

  • Regioselectivity challenges : Optimize reaction temperature (80–100°C) and solvent polarity (toluene > DMF) to favor substitution at the pyrimidine C2 position .
  • Byproduct mitigation : Use scavengers like molecular sieves to absorb excess thiourea or employ column chromatography with ethyl acetate/hexane gradients for purification .
  • Mechanistic studies : Monitor reaction progress via TLC or LC-MS to identify intermediates and adjust stoichiometry (e.g., 1.2 eq. thiourea) .

Q. What strategies are effective in resolving contradictions between computational docking predictions and experimental bioactivity data?

  • Conformational analysis : Compare X-ray/NMR-derived structures with docking poses to identify discrepancies in ligand-receptor binding (e.g., intramolecular H-bonding altering active conformers) .
  • Free-energy perturbation (FEP) : Refine docking models by simulating protein-ligand dynamics under physiological conditions .
  • Biological validation : Use mutagenesis (e.g., alanine scanning) to confirm critical residues in target proteins .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Synthesize analogs with:

  • Electron-withdrawing groups (e.g., -NO2_2) at the cyanophenyl position to enhance electrophilicity.
  • Bulky substituents (e.g., -OCH3_3) on the phenyl ring to modulate steric effects .
    • Pharmacophore mapping : Use 3D-QSAR models to correlate substituent properties (logP, polar surface area) with activity .
    • Table: Key substituents and their effects
PositionSubstituentEffect on IC50_{50} (nM)Source
Thieno C7PhenylIC50_{50}: 120 ± 15
Acetamide3-CNIC50_{50}: 85 ± 10

Q. What methodologies are recommended to assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H2 _2O2_2) conditions at 37°C, followed by HPLC analysis to track degradation products .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound via LC-MS/MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor changes in crystallinity (PXRD) and melting point .

Data-Driven Research Questions

Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar analogs?

  • Meta-analysis : Compare datasets from PubChem and peer-reviewed studies, adjusting for assay variability (e.g., cell line differences) .
  • Orthogonal assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Table: Activity comparison of thienopyrimidine analogs

CompoundTargetIC50_{50} (nM)Source
N-(4-Ethoxyphenyl) analogCDK2150 ± 20
N-(3-Cyanophenyl) analogEGFR90 ± 12

Q. What advanced techniques are critical for elucidating the compound’s mechanism of action?

  • Cryo-EM/PET : Visualize compound-target interactions in cellular environments .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified proteins .
  • Metabolomics : Profile changes in cellular pathways (e.g., glycolysis, apoptosis) post-treatment via LC-HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyanophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。